![molecular formula C12H7N5S2 B4642795 3-(2-pyridinyl)-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4642795.png)
3-(2-pyridinyl)-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
Synthesis Analysis
The synthesis of derivatives related to 3-(2-pyridinyl)-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves multiple steps, including cyclization reactions and condensations. For instance, bis[(3-aryl)-s-triazolo[3,4-b]-[1,3,4]thiadiazole derivatives have been synthesized in high yields via cyclization of 2,6-pyridine dicarboxylic acid with 3-aryl-4-amino-5-mercapto-1,2,4-triazoles in the presence of POCl3 and tetrabutylammonium iodide as catalysts (Li De-jiang, 2009).
Molecular Structure Analysis
The molecular structure of 3-(2-pyridinyl)-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives has been characterized using various spectroscopic techniques. For example, the structure of 6-phenyl-3-(4-pyridyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole was confirmed spectroscopically and structurally, revealing intramolecular interactions and planar rings (M. Dinçer et al., 2005).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including condensation with aromatic acid in the presence of phosphorus oxychloride to synthesize specific derivatives. Their structures have been confirmed by IR, 1H NMR spectroscopies, and elemental analysis (Chunxia Tan et al., 2007).
Physical Properties Analysis
The physical properties, such as crystallinity and molecular packing, have been studied through X-ray crystallography, revealing specific interactions that affect the molecule's stability and reactivity. For instance, the crystal structure analysis of 6-(2-chlorophenyl)-3-methyl[1,2,4] triazolo[4,5-b][1,3,4]thiadiazole provided insights into intermolecular hydrogen bonding patterns (Shivananju Nanjunda-Swamy et al., 2005).
properties
IUPAC Name |
3-pyridin-2-yl-6-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N5S2/c1-2-6-13-8(4-1)10-14-15-12-17(10)16-11(19-12)9-5-3-7-18-9/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRBCFGNVQGOUEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C3N2N=C(S3)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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